![molecular formula C8H17NO B3227148 3-Tert-butylmorpholine CAS No. 1260664-66-1](/img/structure/B3227148.png)
3-Tert-butylmorpholine
Overview
Description
3-Tert-butylmorpholine is a chemical compound with the CAS Number 1007112-64-2 . It has a molecular weight of 143.23 . It is in a liquid physical form .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 143.23 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Environmental Behavior and Fate of Tert-Butyl Compounds
Research on tert-butyl compounds, such as methyl tert‐butyl ether (MTBE), has focused on their environmental behavior and fate. For instance, studies have shown that MTBE, when mixed with water, can dissolve in significantly large amounts, indicating its high water solubility compared to nonoxygenated gasoline. Such compounds weakly sorb to subsurface solids, which means they are not substantially retarded in their transport by groundwater. Furthermore, they generally resist biodegradation in groundwater environments, making them of environmental concern due to their persistence and mobility (Squillace et al., 1997).
Applications in Nonchromatographic Bioseparation Processes
Three-phase partitioning (TPP), a nonchromatographic bioseparation technology, has been utilized for the extraction, separation, and purification of various bioactive molecules. This method is considered rapid, green, efficient, economical, and scalable, making it highly relevant for the separation of proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds. The versatility and efficiency of TPP in the food, cosmetics, and medical sectors highlight the potential applications of tert-butyl and morpholine derivatives in bioseparation and purification processes (Yan et al., 2018).
properties
IUPAC Name |
3-tert-butylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBCOMFKPPSDAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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